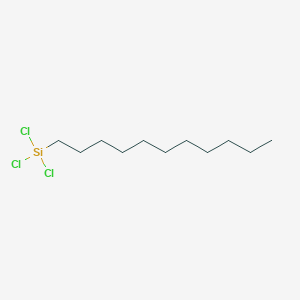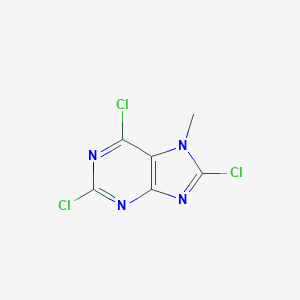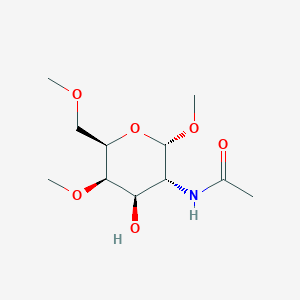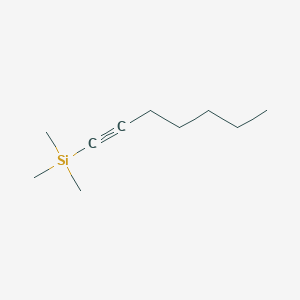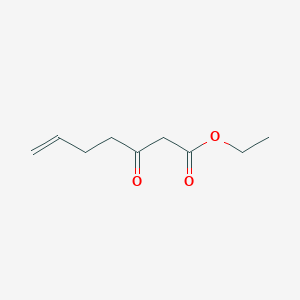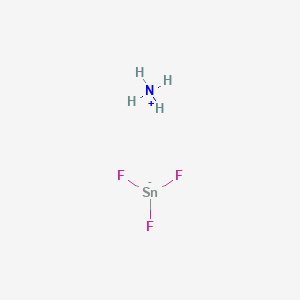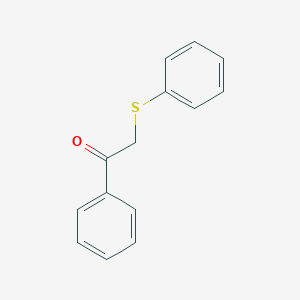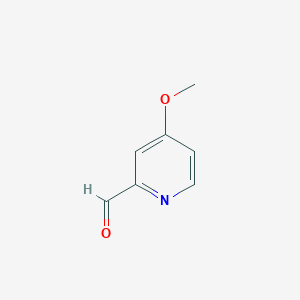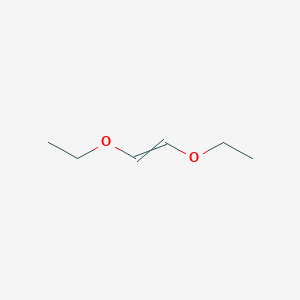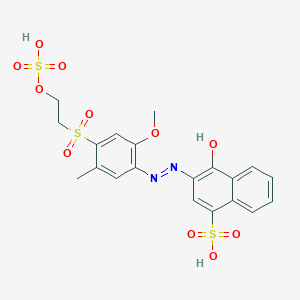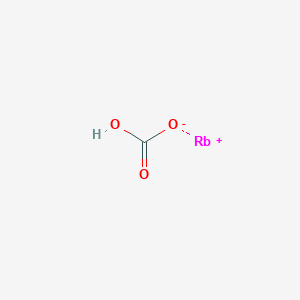![molecular formula C8H14O3 B103110 9-Oxabicyclo[3.3.1]nonane-2,6-diol CAS No. 15458-61-4](/img/structure/B103110.png)
9-Oxabicyclo[3.3.1]nonane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxabicyclo[3.3.1]nonane-2,6-diol, also known as 2,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)-3-C-methyl-α-L-ribo-hexopyranose, is a rare sugar with potential applications in various fields of science. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a role in inflammation, while MMPs are enzymes that play a role in cancer progression. By inhibiting these enzymes, 9-Oxabicyclo[3.3.1]nonane-2,6-diol has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Biochemische Und Physiologische Effekte
Studies have shown that 9-Oxabicyclo[3.3.1]nonane-2,6-diol has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 9-Oxabicyclo[3.3.1]nonane-2,6-diol is its potential as a building block for the synthesis of various glycosylated compounds. This compound can be easily synthesized and modified to obtain different glycosylated compounds with potential applications in drug discovery and materials science. However, one of the limitations of this compound is its rarity, which makes it difficult to obtain in large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 9-Oxabicyclo[3.3.1]nonane-2,6-diol. One of the future directions is the synthesis of novel glycosylated compounds using this compound as a building block. These compounds can be evaluated for their potential applications in drug discovery and materials science. Another future direction is the study of the mechanism of action of this compound in more detail to identify new targets for therapeutic intervention. Additionally, the anti-inflammatory and anti-cancer properties of this compound can be further evaluated in preclinical and clinical studies.
Synthesemethoden
The synthesis of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves a series of chemical reactions starting from D-ribose. One of the commonly used methods involves the use of a chiral auxiliary, which helps in the stereocontrolled synthesis of the compound. The chiral auxiliary is then removed to obtain the final product. Other methods involve the use of enzymes or microbial cells for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
9-Oxabicyclo[3.3.1]nonane-2,6-diol has potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. Additionally, this compound has been used as a building block for the synthesis of various glycosylated compounds, which have potential applications in drug discovery and materials science.
Eigenschaften
CAS-Nummer |
15458-61-4 |
|---|---|
Produktname |
9-Oxabicyclo[3.3.1]nonane-2,6-diol |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
9-oxabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
InChI-Schlüssel |
SIZKKURETCQUKI-UHFFFAOYSA-N |
SMILES |
C1CC2C(CCC(C1O)O2)O |
Kanonische SMILES |
C1CC2C(CCC(C1O)O2)O |
Andere CAS-Nummern |
15458-61-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




